molecular formula C18H21N5O2S B2400841 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1421448-80-7

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2400841
CAS No.: 1421448-80-7
M. Wt: 371.46
InChI Key: OHFFLDULKHRUFS-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, which incorporates a pyrrol-1-yl-pyridazine moiety, is recognized as a privileged pharmacophore in the development of therapeutic agents. Compounds within this structural class have demonstrated potent pharmacological activities, particularly as long-acting antihypertensive vasodilators. Research on analogous molecules has shown they can reduce blood pressure in hypertensive models by decreasing total peripheral resistance, with a slow onset and long-lasting effect, making them valuable tools for studying cardiovascular physiology . Beyond cardiovascular applications, the pyrrol-pyridazine scaffold is a versatile building block in designing molecules that target key enzymatic processes. This compound serves as a critical intermediate for researchers developing novel inhibitors for various disease targets. Its structure is amenable to further synthetic modification, enabling the exploration of structure-activity relationships in programs aimed at oncology and other therapeutic areas . This product is intended for use in non-clinical laboratory research to further investigate these mechanisms and applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-14-5-6-15(2)16(13-14)26(24,25)20-10-9-19-17-7-8-18(22-21-17)23-11-3-4-12-23/h3-8,11-13,20H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFLDULKHRUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrrole and Pyridazine Rings : These heterocyclic structures contribute to the compound's reactivity and interaction with biological targets.
  • Sulfonamide Group : Known for its pharmacological properties, the sulfonamide moiety can influence enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on structural analysis:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Interaction with receptors can lead to altered signal transduction pathways, influencing physiological responses.

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can induce significant changes in cardiovascular parameters. A study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance utilized an isolated rat heart model. Key findings include:

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Sulfonamide A0.001DecreasedIncreased
Sulfonamide B0.001DecreasedDecreased
Sulfonamide C0.001No significant changeNo significant change

The results demonstrated that certain derivatives, particularly 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic role in managing cardiovascular conditions .

Interaction with Calcium Channels

Further computational docking studies indicated that some sulfonamide derivatives could interact with calcium channel proteins, influencing vascular resistance through ligand-receptor complex formation. This interaction suggests a pathway by which these compounds might modulate cardiovascular function .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cardiovascular Diseases : A derivative was shown to effectively reduce symptoms in patients with pulmonary vascular hypertension by acting as an endothelin receptor antagonist.
  • Heart Failure Management : Another sulfonamide derivative demonstrated potential as a carbonic anhydrase inhibitor, suggesting utility in treating severe heart failure .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Research indicates that this compound may exhibit antiviral properties, making it a candidate for further studies in the treatment of viral infections. Its unique structure allows for potential interactions with viral enzymes or receptors, although specific mechanisms of action require further elucidation.

2. Antibacterial Activity
Preliminary studies suggest that N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide could possess antibacterial properties. Compounds with similar sulfonamide structures have been shown to inhibit bacterial growth, indicating a promising area for application in antibiotic development .

3. Enzyme Inhibition
The compound's sulfonamide group positions it well for enzyme inhibition studies. Similar sulfonamide derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds structurally related to this compound:

StudyFocusFindings
Anticancer EvaluationNew sulfonamide derivatives showed significant antitumor activity in vitro.
Anti-Infective EvaluationSubstituted benzenesulfonamides demonstrated promising antibacterial effects against various pathogens.
Enzyme InhibitionSeveral synthesized sulfonamides were effective inhibitors of α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in diabetes and Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-pyridazine hybrids. Below is a comparative analysis with three analogs from the literature and patents, focusing on structural motifs, physicochemical properties, and bioactivity (where available).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity / Application Hydrogen-Bonding Features
Target Compound Pyridazine + sulfonamide Pyrrole, 2,5-dimethylbenzene Not explicitly reported (hypothesized kinase inhibition) Sulfonamide NH, pyridazine N, pyrrole NH
N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Quinoline + indole Pyrrole, tetrahydrofuran, piperidinyliden Anticancer (patent-stated) Quinoline N, tetrahydrofuran O, amide NH
N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Quinoline + pyrimidine Pyrimidine, tetrahydrofuran Kinase inhibition (patent-stated) Pyrimidine N, tetrahydrofuran O, amide NH
Generic sulfonamide-pyridazine analog (literature example) Pyridazine + sulfonamide Chlorobenzene, ethylamine linker Antibacterial (literature-reported) Sulfonamide NH, pyridazine N

Key Observations:

Unlike the patent compounds, the target features a 2,5-dimethylbenzenesulfonamide group, which enhances lipophilicity and may improve membrane permeability compared to unsubstituted sulfonamides.

The sulfonamide NH and pyridazine N atoms create a dual hydrogen-bonding motif, analogous to kinase inhibitors like imatinib, which uses similar interactions to target ATP-binding pockets.

Bioactivity Hypotheses: While the patent analogs explicitly cite anticancer and kinase-inhibitory activity , the target compound’s bioactivity remains speculative.

Crystallographic Characterization :

  • Crystallographic studies of related sulfonamide-pyridazine compounds (e.g., using SHELXL for refinement and ORTEP-3 for visualization ) reveal that substituents like methyl groups on the benzene ring influence packing efficiency and intermolecular hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,5-dimethylbenzenesulfonamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of temperature, pressure, and catalyst selection. For example, temperature control during coupling reactions minimizes side-product formation, while catalysts (e.g., palladium-based systems) enhance reaction efficiency. Statistical design of experiments (DoE) can reduce trial numbers by identifying key variables through factorial designs or response surface methodologies .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming functional groups and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Chromatographic methods (HPLC/UPLC) assess purity. Buffered assay systems (e.g., ammonium acetate at pH 6.5) improve chromatographic resolution for stability studies .

Q. How should safety protocols be integrated into experimental workflows for handling this sulfonamide derivative?

  • Methodological Answer : Adherence to institutional Chemical Hygiene Plans is mandatory. Pre-experiment risk assessments should address reactivity hazards (e.g., sulfonamide group stability). Advanced labs require 100% compliance in safety exams, emphasizing PPE use and waste disposal protocols for hazardous intermediates .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) reduce the number of trials required to determine optimal reaction conditions?

  • Methodological Answer : DoE employs factorial designs to isolate critical variables (e.g., solvent polarity, stoichiometry) and response surface methods to model non-linear relationships. For instance, a central composite design could optimize coupling reaction yields while minimizing byproducts, reducing trials by 40–60% compared to one-factor-at-a-time approaches .

Q. What computational strategies are effective in predicting reaction mechanisms or intermediate stability during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) map reaction pathways and transition states. ICReDD’s workflow combines computational reaction path searches with experimental validation, enabling rapid identification of energetically favorable intermediates. Machine learning models trained on reaction databases further prioritize viable pathways .

Q. How can researchers resolve contradictions between experimental data and computational predictions regarding this compound’s reactivity?

  • Methodological Answer : Implement a feedback loop where experimental results refine computational parameters (e.g., solvation models or entropy corrections). Comparative analysis frameworks, adapted from social sciences, systematically evaluate discrepancies by testing alternative hypotheses (e.g., unaccounted steric effects or solvent interactions) .

Q. What cross-disciplinary methodologies enhance the study of this compound’s physicochemical properties when empirical data are limited?

  • Methodological Answer : Integrate molecular dynamics simulations to predict properties like solubility or partition coefficients. Pair these with high-throughput experimental screening (e.g., microfluidic platforms) for validation. Data from structurally analogous compounds (e.g., sulfonamides with pyrrole substituents) can guide extrapolation .

Q. How can chemical software improve data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Software platforms enable secure data management via encryption and access controls. Virtual simulations (e.g., kinetic modeling) reduce reliance on physical trials, while cloud-based collaboration tools ensure traceability in multi-institutional studies. Version control systems document iterative optimization steps .

Notes on Evidence Utilization

  • Synthesis and optimization methodologies derive from (synthetic steps) and (DoE).
  • Computational strategies are informed by (ICReDD’s integrated approach) and (software tools).
  • Analytical and safety protocols reference (assay design) and (lab regulations).
  • Data contradiction resolution adapts comparative frameworks from and feedback loops in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.